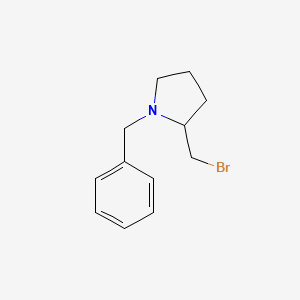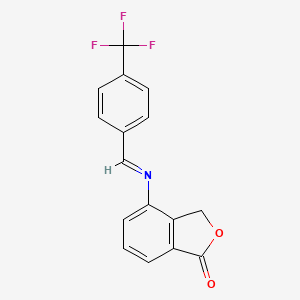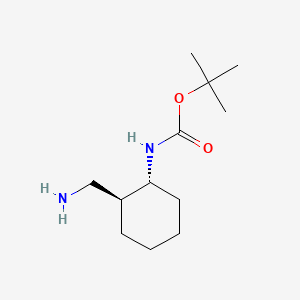
2-(3-Bromophenyl)triphenylene
概要
説明
2-(3-Bromophenyl)triphenylene: is an organic compound with the molecular formula C24H15Br . It is a derivative of triphenylene, where one of the phenyl groups is substituted with a bromine atom at the meta position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)triphenylene typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 1-bromo-3-iodobenzene with 4,4,5,5-tetramethyl-2-(triphenylene-2-yl)-1,3,2-dioxaborolane in the presence of palladium acetate, triphenylphosphine, and sodium carbonate. The reaction is carried out in a mixture of water and toluene under an inert atmosphere at reflux temperature for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields and purity of the compound .
化学反応の分析
Types of Reactions: 2-(3-Bromophenyl)triphenylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, phosphine ligands, and bases like sodium carbonate are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Coupling Reactions: More complex aromatic compounds.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
Chemistry: 2-(3-Bromophenyl)triphenylene is used as a building block in the synthesis of organic semiconductors and other advanced materials. Its unique structure allows for the creation of compounds with desirable electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its semiconducting properties .
作用機序
The mechanism of action of 2-(3-Bromophenyl)triphenylene largely depends on its application. In the context of organic electronics, the compound’s semiconducting properties are attributed to its conjugated π-electron system, which allows for efficient charge transport. The bromine atom can also participate in halogen bonding, influencing the compound’s molecular interactions and assembly in solid-state structures .
類似化合物との比較
- 2-Bromotriphenylene
- 3-Bromotriphenylene
- 4-Bromotriphenylene
- 2-(4-Bromophenyl)triphenylene
Comparison: 2-(3-Bromophenyl)triphenylene is unique due to the position of the bromine atom, which can influence its electronic properties and reactivity. Compared to other brominated triphenylenes, the meta-substitution in this compound can lead to different steric and electronic effects, making it suitable for specific applications in material science and organic electronics .
特性
IUPAC Name |
2-(3-bromophenyl)triphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFBIBEVROWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)









![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)

